5-Bromo-6-chloro-3-iodo-1H-indazole chemical structure and properties
5-Bromo-6-chloro-3-iodo-1H-indazole chemical structure and properties
A Tris-Halogenated Scaffold for Orthogonal Functionalization
Executive Summary
5-Bromo-6-chloro-3-iodo-1H-indazole (CAS: 1956371-54-2) is a highly specialized heterocyclic building block used in advanced medicinal chemistry. Its structural value lies in its orthogonal halogen reactivity : the presence of iodine (C-3), bromine (C-5), and chlorine (C-6) atoms allows for sequential, regioselective cross-coupling reactions. This "programmable" reactivity makes it an ideal scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors (e.g., VEGFR, FGFR) and estrogen receptor ligands where the indazole core mimics the adenine hinge-binding region.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule features a fused benzene and pyrazole ring system (indazole) substituted at three distinct positions. The acidity of the N-1 proton (
| Property | Data |
| IUPAC Name | 5-Bromo-6-chloro-3-iodo-1H-indazole |
| CAS Number | 1956371-54-2 |
| Molecular Formula | |
| Molecular Weight | 357.37 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, THF; low solubility in water |
| Melting Point | >200°C (Decomposes) |
| Storage | 2–8°C, protect from light (hygroscopic/light sensitive) |
| SMILES | ClC1=C(Br)C=C2C(I)=NNC2=C1 |
Structural Analysis & Reactivity Profile
The core utility of this scaffold is the bond-dissociation energy gradient of the Carbon-Halogen bonds. Under Palladium-catalyzed cross-coupling conditions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the reactivity follows a strict hierarchy:
-
C-3 Iodine (
): Weakest bond. Reacts first at room temperature or mild heating.[1] Ideal for installing the primary pharmacophore. -
C-5 Bromine (
): Reacts second . Requires elevated temperatures ( ) or more active catalysts after the C-3 position is substituted. -
C-6 Chlorine (
): Reacts last . Typically requires specialized ligands (e.g., XPhos, RuPhos) and high temperatures ( ) to engage.
Reactivity Visualization
The following diagram illustrates the sequential functionalization logic:
Caption: Orthogonal reactivity map showing the sequential displacement order of halogens under catalytic conditions.
Synthesis & Manufacturing
The synthesis of 5-Bromo-6-chloro-3-iodo-1H-indazole is typically achieved via the electrophilic iodination of the parent 5-bromo-6-chloro-1H-indazole. The parent indazole is constructed from aniline precursors.
3.1 Synthesis Pathway
Caption: Synthetic route from aniline precursor to the tris-halogenated indazole target.
3.2 Detailed Protocol: C-3 Iodination
This protocol describes the conversion of 5-bromo-6-chloro-1H-indazole to the title compound.
Reagents:
-
Starting Material: 5-Bromo-6-chloro-1H-indazole (1.0 eq)
-
Iodine (
) (1.5 eq)[2] -
Potassium Hydroxide (KOH) (2.0 eq) or Potassium Carbonate (
) -
Solvent: N,N-Dimethylformamide (DMF)
Methodology:
-
Dissolution: Charge a round-bottom flask with 5-bromo-6-chloro-1H-indazole (10 mmol) and DMF (30 mL). Stir until fully dissolved.
-
Base Addition: Add KOH pellets (20 mmol) to the solution. The mixture may darken slightly.
-
Iodination: Prepare a solution of Iodine (15 mmol) in DMF (10 mL). Add this dropwise to the reaction mixture over 20 minutes at room temperature (
).-
Note: Exothermic reaction control is rarely needed at this scale, but maintain RT to prevent over-halogenation or side reactions.
-
-
Reaction: Stir the mixture at room temperature for 3–4 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.[3] The starting material peak (
) should disappear, replaced by the product peak ( ). -
Quenching: Pour the reaction mixture into a stirred solution of aqueous Sodium Thiosulfate (
) and ice water. This reduces excess iodine and precipitates the product. -
Isolation: Filter the resulting precipitate. Wash the filter cake copiously with water to remove DMF and inorganic salts.
-
Purification: Dry the solid under vacuum at
. If necessary, recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
Applications in Drug Discovery[6][11]
Kinase Inhibition (Hinge Binding)
Indazoles are privileged scaffolds for Type I and Type II kinase inhibitors. The N-1 and N-2 nitrogens often form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
-
C-3 Modification: Used to extend into the "gatekeeper" region or solvent front.
-
C-5/C-6 Modification: Used to target the hydrophobic back pocket or induce conformational changes (e.g., DFG-out).
Estrogen Receptor Ligands
Chloroindazole derivatives have been identified as selective Estrogen Receptor Beta (
Safety & Handling (SDS Summary)
-
Hazards:
-
Precautions:
-
Handle in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety glasses.
-
Incompatibility: Strong oxidizing agents. The C-I bond is light-sensitive; store in amber vials.
-
References
-
Sigma-Aldrich. 5-Bromo-6-chloro-3-iodo-1H-indazole Product Specification. Accessed Feb 2026.
-
Giraud, F., et al. (2010). "C3-Indazole Functionalization: A Review." Chimica.
. -
BenchChem. Synthesis and properties of halogenated indazoles. Technical data on 5-bromo-indazole derivatives. Link
-
Li, H., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." Semantic Scholar. Describes Suzuki coupling sequences on 6-bromo-3-iodo-1H-indazole scaffolds.
-
PubChem. Compound Summary: 5-Bromo-6-chloro-3-iodo-1H-indazole. CID 133065405. Link
Sources
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 1260382-77-1|5-Bromo-6-chloro-1H-indazole|BLD Pharm [bldpharm.com]
- 4. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside | C14H15BrClNO6 | CID 2733803 - PubChem [pubchem.ncbi.nlm.nih.gov]
